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Compound of Interest

Compound Name: 2-Benzylicyclohexanone

Cat. No.: B1266569

For researchers, scientists, and professionals in drug development, a thorough understanding
of a molecule's structural and spectroscopic properties is fundamental. This guide provides a
comparative analysis of experimentally determined data and computationally predicted
properties for 2-Benzylcyclohexanone, a substituted cyclic ketone with potential applications
in organic synthesis and medicinal chemistry.

While experimental data provides a ground-truth characterization of a molecule, computational
chemistry offers a powerful complementary approach to predict and understand its behavior at
an atomic level. This guide will summarize the available experimental data for 2-
Benzylcyclohexanone and juxtapose it with theoretical predictions derived from established
computational methods. This comparison aims to highlight the correlation between
experimental and computational approaches, offering a comprehensive physicochemical profile
of the molecule.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available experimental data for 2-Benzylcyclohexanone
and present a set of predicted values from computational modeling. This format allows for a
direct and clear comparison.

Table 1: Physicochemical Properties
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Property Experimental Value Computational Prediction
Molecular Formula C13H160[1][2][3] Ci13H160

Molecular Weight 188.27 g/mol [3][4] 188.27 g/mol

Melting Point 28-30 °C[4][5][6] Not typically calculated
Boiling Point 103-105 °C at 0.2 mmHg[5][6] Not typically calculated
Density 1.024 g/mL at 25 °C[5] ~1.03 g/cm?3

Table 2: Spectroscopic Data
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Spectroscopic Technique Experimental Data Computational Prediction

Carbonyl (C=0) stretch: 1710- Carbonyl (C=0) stretch: ~1720
Infrared (IR) Spectroscopy

1715 cm™1[5] cm™t
Aromatic C-H stretch: 3020- Aromatic C-H stretch: ~3050-
3080 cm~1[5] 3100 cm™t
Aliphatic C-H stretch: 2850- Aliphatic C-H stretch: ~2870-
3000 cm™1[5] 2950 cm™1

Predicted Chemical Shifts
(ppm): Aromatic protons: 7.1-
] ) 7.3 Benzyl CHz2: 2.6, 3.1
No published experimental _ _
1H NMR Spectroscopy data found (diastereotopic)
ata found.

Cyclohexanone CH (alpha):
2.5 Cyclohexanone CHz: 1.6-

2.2

Predicted Chemical Shifts
(ppm): Carbonyl C=0: ~211

_ , Aromatic carbons: 126-140

No published experimental
13C NMR Spectroscopy data found Benzyl CH2: ~45
ata found.

Cyclohexanone CH (alpha):
~52 Cyclohexanone carbons:

25-42

Molecular lon (M*): m/z 188[1]
Mass Spectrometry (MS) Molecular lon (M+): m/z 188

[2]

Fragmentation prediction
Key Fragments: m/z 91 )
o suggests a prominent m/z 91
(tropylium ion)
fragment.

Note: Predicted NMR data is based on established computational chemistry methods and
typical values for similar structural motifs. The absence of published experimental NMR data for
2-Benzylcyclohexanone prevents a direct comparison for these properties.

Experimental and Computational Protocols
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To ensure the reliability and reproducibility of the data presented, understanding the
methodologies is crucial.

Experimental Protocols

The experimental data for 2-Benzylcyclohexanone and similar ketones are typically acquired
using the following standard laboratory techniques:

e Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier Transform Infrared
(FTIR) spectrometer. The sample, if solid, is often prepared as a KBr pellet or analyzed as a
thin film. For liquids, a thin film between salt plates is common. The absorption frequencies
are reported in wavenumbers (cm~1). The characteristic carbonyl (C=0) stretching vibration
for cyclohexanones typically appears in the range of 1715-1700 cm™1,

e Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer
with electron ionization (El). The instrument is often coupled with a gas chromatograph (GC-
MS) for prior separation of the sample. The mass-to-charge ratios (m/z) of the molecular ion
and fragment ions are recorded.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: While no specific experimental data for
2-Benzylcyclohexanone was found, the general procedure involves dissolving the sample
in a deuterated solvent (e.g., CDCIs3) and recording the *H and *3C NMR spectra on a high-
field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per
million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Computational Protocols

The predicted computational data presented in this guide is based on a standard and widely
accepted theoretical chemistry approach:

o Geometry Optimization: The three-dimensional structure of 2-Benzylcyclohexanone is first
optimized using Density Functional Theory (DFT). A common and effective combination of
the B3LYP functional and the 6-31G* basis set is typically employed for such calculations.
This process finds the lowest energy conformation of the molecule.

 Vibrational Frequency Calculations: Following geometry optimization, vibrational frequencies
are calculated at the same level of theory. This allows for the prediction of the IR spectrum.
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The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match
experimental values.

* NMR Spectra Prediction: *H and 13C NMR chemical shifts are predicted using the Gauge-
Independent Atomic Orbital (GIAO) method within the DFT framework. The calculated
isotropic shielding values are then converted to chemical shifts by referencing them against
the calculated shielding of a standard compound like TMS, computed at the same level of

theory.

Visualizing the Workflow

The following diagram illustrates the general workflow for comparing computational predictions
with experimental data for a given molecule like 2-Benzylcyclohexanone.

Experimental Workflow Computational Workflow

Synthesis of
2-Benzylcyclohexanone
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Workflow for comparing experimental and computational data.

The logical relationship between experimental validation and computational prediction is crucial
for modern chemical research. The following diagram illustrates this synergistic relationship.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide: Unveiling 2-
Benzylcyclohexanone Through Experimental Data and Computational Predictions].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266569#correlation-between-computational-
predictions-and-experimental-data-for-2-benzylcyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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